molecular formula C14H16ClN3O2S2 B2989990 3-chloro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1797084-71-9

3-chloro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2989990
CAS No.: 1797084-71-9
M. Wt: 357.87
InChI Key: DHWWUEDFSVPEPQ-UHFFFAOYSA-N
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Description

“3-chloro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is an organic compound. It belongs to the class of organic compounds known as benzenesulfonamides . This compound has immense potential for scientific exploration and research applications.


Molecular Structure Analysis

The molecular formula of this compound is C14H16ClN3O2S2 and its molecular weight is 357.87. The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Physical and Chemical Properties Analysis

The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . It is clear pale yellow liquid .

Scientific Research Applications

Carbonic Anhydrase Inhibitors for Cancer Therapy

A study focused on synthesizing pyrrolidinone-based chlorinated benzenesulfonamide derivatives to investigate their binding affinity and selectivity against human carbonic anhydrases (CAs), particularly targeting cancer-related CA IX. These derivatives demonstrated low nanomolar affinity, indicating potential for further development as CA inhibitors with high selectivity for specific CA isozymes, which could have implications for cancer therapy (Balandis et al., 2020).

DNA Binding and Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes revealed their significant interaction with DNA and demonstrated in vitro anticancer activity. These complexes, characterized by X-ray crystallography among other techniques, showed differential DNA binding and cleavage activities, suggesting the sulfonamide derivative's role in modulating these interactions. This research underscores the potential of sulfonamide-containing complexes in developing cancer therapeutics (González-Álvarez et al., 2013).

Anticonvulsant Agents

The synthesis of heterocyclic compounds incorporating a sulfonamide thiazole moiety and their evaluation as anticonvulsant agents showed that several synthesized compounds offered protection against picrotoxin-induced convulsion. This highlights the therapeutic potential of these compounds in treating convulsive disorders (Farag et al., 2012).

Photodynamic Therapy for Cancer

A study introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yield. These properties make them promising Type II photosensitizers for photodynamic therapy, a treatment modality for cancer. The derivatives' good fluorescence properties and appropriate photodegradation quantum yield support their potential use in treating cancer through photodynamic therapy (Pişkin et al., 2020).

Antimicrobial Agents

Sulfonamide derivatives have been synthesized and evaluated as antimicrobial agents, showing significant activity against various bacterial strains. This suggests their potential in addressing microbial resistance and developing new antimicrobial therapies (Abbas et al., 2017).

Properties

IUPAC Name

3-chloro-2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S2/c1-10-12(15)3-2-4-13(10)22(19,20)17-11-5-7-18(9-11)14-16-6-8-21-14/h2-4,6,8,11,17H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWWUEDFSVPEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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